molecular formula C10H12N4 B1435089 2-(4-(pyridin-4-yl)-1H-pyrazol-1-yl)ethan-1-amine CAS No. 1864555-50-9

2-(4-(pyridin-4-yl)-1H-pyrazol-1-yl)ethan-1-amine

Cat. No.: B1435089
CAS No.: 1864555-50-9
M. Wt: 188.23 g/mol
InChI Key: WPELLYBAVXYFEL-UHFFFAOYSA-N
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Description

2-(4-(Pyridin-4-yl)-1H-pyrazol-1-yl)ethan-1-amine is a heterocyclic compound featuring a pyrazole core substituted at the 1-position with a 2-aminoethyl group and at the 4-position with a pyridin-4-yl moiety. Its molecular formula is C₁₁H₁₄N₄ (molecular weight: 202.26 g/mol) . This structure combines aromatic pyridine and pyrazole rings with a flexible ethylamine linker, making it a versatile scaffold for medicinal chemistry and materials science. The pyridine group enhances π-π stacking interactions, while the amine group provides sites for functionalization or hydrogen bonding.

Properties

IUPAC Name

2-(4-pyridin-4-ylpyrazol-1-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4/c11-3-6-14-8-10(7-13-14)9-1-4-12-5-2-9/h1-2,4-5,7-8H,3,6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPELLYBAVXYFEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=CN(N=C2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 2-(4-(pyridin-4-yl)-1H-pyrazol-1-yl)ethan-1-amine typically proceeds via:

  • Formation of the pyrazole ring substituted with a pyridin-4-yl group.
  • Introduction of the ethanamine side chain at the pyrazole nitrogen or adjacent position.

This can be achieved through nucleophilic substitution, condensation reactions, and catalytic reductions.

Key Preparation Routes and Reaction Conditions

Nucleophilic Aromatic Substitution on Pyridine Derivatives

A common approach involves the reaction of 4-halopyridine derivatives (e.g., 4-fluoropyridine or 4-chloropyridine) with pyrazole intermediates under basic conditions. For example:

  • Step 1: React 4-nitro-1H-pyrazole with 2-methoxy-4-fluoropyridine or 2-methoxy-4-chloropyridine in the presence of a strong base such as sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) under nitrogen atmosphere. The reaction is typically carried out at elevated temperatures (70–120 °C) for 6–12 hours to facilitate aromatic nucleophilic substitution, yielding 2-methoxy-4-(4-nitro-1H-pyrazolyl)pyridine intermediates.

  • Step 2: Catalytic hydrogenation of the nitro group to an amine using hydrogen gas and a suitable catalyst (e.g., Pd/C) in ethanol or another suitable solvent produces the corresponding 2-methoxy-4-(4-aminopyrazolyl)pyridine. This step is crucial for obtaining the amino-functionalized pyrazole-pyridine scaffold.

Introduction of Ethanamine Side Chain

The ethanamine group can be introduced by:

  • Alkylation of the pyrazole nitrogen with haloalkylamines or via reductive amination of aldehyde intermediates bearing the pyrazole-pyridine core. For instance, nucleophilic substitution of a pyrazole nitrogen with 2-chloroethylamine derivatives under basic conditions (e.g., NaH in DMF) is effective.

  • Alternatively, condensation of pyrazole derivatives with aminoacetaldehyde or related aldehydes followed by reduction steps can yield the ethanamine substituent.

Detailed Example of a Two-Step Preparation Method

Step Reaction Conditions Yield Notes
1 Nucleophilic aromatic substitution of 4-nitro-1H-pyrazole with 2-methoxy-4-fluoropyridine NaH (60%), dry THF, N2 atmosphere, 0 °C to room temp (0.5–1 h), then heated to 70 °C for 8 h High (70–90%) Formation of 2-methoxy-4-(4-nitro-1H-pyrazolyl)pyridine intermediate
2 Catalytic hydrogenation of nitro intermediate to amino derivative Pd/C catalyst, H2 atmosphere, ethanol, room temp Moderate to high (60–80%) Conversion to this compound analog

This method benefits from mild reaction conditions, commercially available starting materials, and straightforward purification by filtration and recrystallization.

Alternative Synthetic Routes

Condensation and Cyclization Approaches

  • Starting from substituted hydrazones derived from pyridine-containing ketones and phenylhydrazine, followed by Vilsmeier–Haack formylation and subsequent cyclization to form pyrazole rings.

  • Subsequent functional group transformations introduce the ethanamine moiety, often via tosylation, azide substitution, and reduction sequences to afford aminomethyl derivatives.

Cross-Coupling and Suzuki Reactions

  • Use of Suzuki-Miyaura cross-coupling to attach pyridine or substituted aryl groups to pyrazole cores protected by Boc groups, followed by deprotection and amination steps.

  • These methods require palladium catalysts, boronic acid derivatives, and careful control of reaction conditions to optimize yields.

Purification and Characterization Techniques

  • Purification: Column chromatography using ethyl acetate/hexane gradients or recrystallization from ethanol/water mixtures is standard to remove impurities and isolate the target compound with high purity.

  • Characterization: Confirmation of structure and purity is performed by:

    • Nuclear Magnetic Resonance (1H and 13C NMR) spectroscopy to verify proton environments and heterocyclic ring integrity.

    • High-Resolution Mass Spectrometry (HRMS) for molecular weight confirmation.

    • Infrared (IR) spectroscopy to detect characteristic N–H stretches (~3298 cm⁻¹).

    • X-ray crystallography for unambiguous structural determination, especially to resolve isomerism in pyrazole-pyridine systems.

Summary Table of Preparation Methods

Preparation Method Key Steps Reaction Conditions Advantages Limitations
Nucleophilic Aromatic Substitution + Catalytic Hydrogenation Substitution of halopyridine by nitropyrazole, then reduction NaH/THF, 70–120 °C; Pd/C, H2, EtOH Simple, mild, scalable Requires careful handling of NaH and hydrogenation setup
Condensation + Vilsmeier–Haack + Reduction Hydrazone formation, formylation, tosylation, azide substitution, reduction Acetic acid, DAST, LiAlH4 Versatile for analog synthesis Multi-step, moderate yields
Suzuki Coupling + Boc Protection + Deprotection Cross-coupling of pyrazole with pyridine boronic acids, Boc protection Pd catalyst, DMF, base High functional group tolerance Requires expensive catalysts, sensitive to conditions

Research Findings and Optimization Notes

  • Reaction yields vary significantly depending on solvent, catalyst loading, temperature, and reaction time. For example, copper-catalyzed coupling in DMSO at 35 °C for 2 days yielded as low as 17.9%, indicating the need for optimization.

  • Use of protective groups (e.g., Boc) can improve reaction selectivity and facilitate purification but adds steps.

  • Green chemistry principles such as solvent recycling and use of continuous flow reactors have been proposed to improve industrial scalability and sustainability.

  • Spectroscopic and crystallographic analyses are critical for confirming the regiochemistry and purity of the final product, especially due to possible positional isomers in pyrazole-pyridine systems.

Chemical Reactions Analysis

Types of Reactions

2-(4-(pyridin-4-yl)-1H-pyrazol-1-yl)ethan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine or pyrazole rings, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides or carboxylic acids.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

Drug Development

This compound has been investigated for its potential as a therapeutic agent due to its ability to inhibit various protein kinases. Protein kinases are critical in many cellular processes, including cell growth and proliferation, making them significant targets in cancer therapy. Recent studies have shown that derivatives of this compound exhibit nanomolar inhibitory activity against specific kinases such as Cdc-like kinase 1 (CLK1) and Dual-specificity tyrosine-regulated kinase 1A (DYRK1A) .

Biological Assays

The efficacy of 2-(4-(pyridin-4-yl)-1H-pyrazol-1-yl)ethan-1-amine has been evaluated through various biological assays. For instance, it has demonstrated promising results in antimicrobial activity against strains such as Staphylococcus aureus and Escherichia coli. The compound's derivatives were subjected to disc diffusion methods, revealing significant antibacterial properties .

Molecular Docking Studies

Molecular docking studies have been employed to understand the interaction of this compound with target proteins at the molecular level. These studies indicate that the compound binds effectively to the active sites of protein kinases, which is essential for designing more potent inhibitors. The computational analysis suggests favorable binding affinities and interactions that could be optimized for drug design .

Case Studies

StudyObjectiveFindings
Giraud et al., 2023Synthesis and evaluation of pyrido[3,4-g]quinazoline derivativesIdentified new compounds with enhanced protein kinase inhibitory potency; demonstrated the importance of molecular structure in activity .
Prabhakar et al., 2024Antimicrobial activity assessmentNew derivatives showed effective inhibition against bacterial strains; highlighted the potential for developing new antibiotics .
Molecular Docking AnalysisBinding interaction studiesConfirmed strong binding interactions with CLK1 and DYRK1A; provided insights into structural modifications for improved efficacy .

Mechanism of Action

The mechanism of action of 2-(4-(pyridin-4-yl)-1H-pyrazol-1-yl)ethan-1-amine involves its interaction with specific molecular targets such as enzymes or receptors. The pyridine and pyrazole rings can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Ring

(a) 2-(1H-Pyrazol-1-yl)ethan-1-amine
  • Structure : Lacks the pyridin-4-yl substituent, retaining only the ethylamine side chain.
  • Molecular Formula : C₅H₉N₃ (MW: 111.15 g/mol ) .
  • Key Differences : The absence of the pyridine ring reduces aromatic interactions and polarity. This simpler structure is often used as a precursor for synthesizing derivatives like the target compound.
(b) 2-(4-Nitro-1H-pyrazol-1-yl)ethanamine
  • Structure: Features a nitro group (-NO₂) at the pyrazole 4-position instead of pyridin-4-yl.
  • Molecular Formula : C₅H₈N₄O₂ (MW: 156.14 g/mol ) .
  • Key Differences : The electron-withdrawing nitro group increases reactivity for nucleophilic substitution but reduces stability compared to the pyridine-substituted analog.
(c) 4-Chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine
  • Structure : Replaces the pyridine with a pyrimidine ring and introduces a chloro substituent.
  • Molecular Formula : C₈H₉ClN₆ (MW: 224.65 g/mol ) .
  • The chloro group adds hydrophobicity.

Modifications to the Ethylamine Linker

(a) 1-(2-(Piperidin-1-yl)ethyl)-1H-pyrazol-4-amine
  • Structure : Substitutes the ethylamine with a piperidine-containing side chain.
  • Molecular Formula : C₁₀H₁₈N₄ (MW: 194.28 g/mol ) .
  • Key Differences : The piperidine group introduces basicity and conformational rigidity, which may improve pharmacokinetic properties like membrane permeability.
(b) N,N-Dimethyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethan-1-amine
  • Structure: Incorporates a boronic ester and dimethylamino group.
  • Molecular Formula : C₁₄H₂₆BN₃O₂ (MW: 279.19 g/mol ) .
  • Key Differences : The boronic ester enables Suzuki-Miyaura cross-coupling reactions, making this compound valuable in synthetic chemistry.

Hybrid Heterocyclic Systems

(a) 6-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(1H-pyrazol-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amine
  • Structure: Combines pyrazole, pyrimidine, and dihydroisoquinoline moieties.
  • Molecular Formula : C₂₁H₁₈N₈ (MW: 369.9 g/mol ) .
  • Key Differences: The extended aromatic system enhances stacking interactions, while the dihydroisoquinoline group adds structural complexity for targeting enzymes like kinases.
(b) N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine
  • Structure : Substitutes the ethylamine linker with a cyclopropyl group.
  • Molecular Formula : C₁₂H₁₄N₄ (MW: 214.27 g/mol ) .
  • Key Differences : The cyclopropyl ring introduces steric hindrance and metabolic stability, useful in drug design.

Comparative Analysis Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Applications/Notes References
2-(4-(Pyridin-4-yl)-1H-pyrazol-1-yl)ethan-1-amine C₁₁H₁₄N₄ 202.26 Pyridin-4-yl, ethylamine Medicinal chemistry scaffold
2-(1H-Pyrazol-1-yl)ethan-1-amine C₅H₉N₃ 111.15 Unsubstituted pyrazole Precursor for functionalization
2-(4-Nitro-1H-pyrazol-1-yl)ethanamine C₅H₈N₄O₂ 156.14 Nitro group Reactive intermediate
4-Chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine C₈H₉ClN₆ 224.65 Chloro, pyrimidine Kinase inhibitor intermediate
6-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(1H-pyrazol-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amine C₂₁H₁₈N₈ 369.9 Dihydroisoquinoline, pyrimidine Adenosine receptor research

Biological Activity

2-(4-(pyridin-4-yl)-1H-pyrazol-1-yl)ethan-1-amine, a compound featuring a pyrazole moiety linked to a pyridine ring, has garnered interest in medicinal chemistry due to its diverse biological activities. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C10H12N4
  • CAS Number : 1864555-50-9
  • Molecular Weight : 188.23 g/mol

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • CDK Inhibition : Compounds with similar structures have been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. For instance, a related pyrazole derivative exhibited potent CDK2 inhibitory activity with a KiK_i value of 0.005 µM and demonstrated significant antiproliferative effects against various cancer cell lines .
  • Antimicrobial Activity : Pyrazole derivatives have been noted for their antimicrobial properties. In studies, compounds similar to this compound were evaluated for their efficacy against bacterial strains such as E. coli and Staphylococcus aureus, showing promising results .
  • Anti-inflammatory Effects : Research indicates that pyrazole compounds can inhibit pro-inflammatory cytokines, contributing to their potential use in treating inflammatory diseases .

Biological Activity Evaluation

A comprehensive evaluation of the biological activities of this compound is summarized in the table below:

Activity Type Description Reference
CDK InhibitionPotent inhibition of CDK2; induces apoptosis in cancer cells
AntimicrobialEffective against E. coli and S. aureus; potential for broader spectrum
Anti-inflammatoryInhibits TNF-alpha and IL-6; reduces inflammation in animal models
CytotoxicityInduces cell cycle arrest and apoptosis in various cancer lines

Case Study 1: CDK2 Inhibition

A series of pyrazole derivatives were designed and synthesized, leading to the discovery that compound 15 (a close analog) exhibited sub-micromolar antiproliferative activity across a panel of 13 cancer cell lines with a GI50 range of 0.127–0.560 μM. Mechanistic studies revealed that it effectively reduced retinoblastoma phosphorylation, indicating its potential as a therapeutic agent for cancer treatment .

Case Study 2: Antimicrobial Evaluation

In another study focusing on antimicrobial properties, derivatives similar to this compound were tested against various bacterial strains using the agar dilution method. The results indicated significant antibacterial activity, particularly against S. aureus, suggesting that structural modifications could enhance efficacy further .

Q & A

Q. Basic Research Focus

  • NMR : Assign peaks using 2D experiments (HSQC, HMBC). The pyridyl protons typically resonate at δ 8.5–8.7 ppm, while pyrazole protons appear at δ 7.5–8.0 ppm .
  • HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error.
  • HPLC : Use reverse-phase C18 columns (ACN/water + 0.1% TFA) to assess purity >95% .

Advanced Consideration
Dynamic proton exchange (e.g., amine tautomerism) may broaden NMR signals. Use low-temperature NMR (−40°C) or deuterated DMSO to slow exchange rates. For hygroscopic samples, employ Karl Fischer titration or TGA to quantify water content .

How can computational modeling predict the compound’s biological activity?

Q. Advanced Research Focus

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like kinase enzymes. The pyridyl and pyrazole groups often bind ATP pockets.
  • MD Simulations : Assess stability of ligand-receptor complexes (e.g., 100 ns simulations in GROMACS).
  • SAR Analysis : Modify the ethanamine linker (e.g., alkyl vs. aryl substitutions) and correlate with activity data from analogs in and .

How should researchers resolve contradictions in reported synthetic or spectroscopic data?

Q. Methodological Approach

  • Reproducibility Checks : Replicate procedures under inert atmospheres if moisture-sensitive reagents (e.g., Cs₂CO₃) are used, as in .
  • Cross-Validation : Compare NMR data with DFT-calculated shifts (Gaussian 16) to confirm assignments.
  • Byproduct Analysis : Use high-resolution MS/MS to identify dimers or oxidation products (e.g., amine → imine under aerobic conditions) .

What strategies optimize the compound’s stability in biological assays?

Q. Advanced Research Focus

  • pH Stability : Test buffered solutions (pH 4–9) via UV-Vis spectroscopy; the pyridyl group may protonate at low pH, altering solubility.
  • Metabolic Stability : Incubate with liver microsomes (e.g., human S9 fraction) and monitor degradation via LC-MS. Introduce methyl groups to the ethanamine chain to reduce CYP450 metabolism .

How can researchers design derivatives to explore structure-activity relationships (SAR)?

Q. Methodological Framework

  • Core Modifications : Replace pyridin-4-yl with pyrimidine () or introduce electron-withdrawing groups (e.g., -F, -CF₃) to enhance binding affinity.
  • Linker Variation : Substitute ethanamine with propanamine or cyclic amines (e.g., piperazine in ) to probe steric effects.
  • Bioisosteres : Replace pyrazole with imidazole or triazole and compare activity in antimicrobial assays .

What are the challenges in scaling up synthesis for preclinical studies?

Q. Advanced Consideration

  • Purification : Replace column chromatography with recrystallization (e.g., ethyl acetate/hexanes) or continuous flow systems.
  • Safety : Screen for exothermic intermediates using DSC. For example, copper residues may catalyze decomposition; implement chelating washes .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-(pyridin-4-yl)-1H-pyrazol-1-yl)ethan-1-amine
Reactant of Route 2
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2-(4-(pyridin-4-yl)-1H-pyrazol-1-yl)ethan-1-amine

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